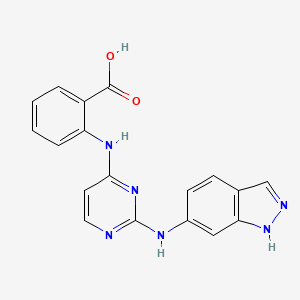

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid

Description

Properties

CAS No. |

929007-69-2 |

|---|---|

Molecular Formula |

C18H14N6O2 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-[[2-(1H-indazol-6-ylamino)pyrimidin-4-yl]amino]benzoic acid |

InChI |

InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-14(13)22-16-7-8-19-18(23-16)21-12-6-5-11-10-20-24-15(11)9-12/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23) |

InChI Key |

YMIJUBCSOKSFRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)C=NN4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indazole Derivative

- Indazole intermediates are often prepared by halogenation (e.g., iodination or bromination) of 1H-indazole at the 6-position.

- These halogenated indazoles serve as coupling partners in subsequent Suzuki or Buchwald-Hartwig amination reactions.

- For example, Suzuki coupling between (1H-indazol-6-yl)boronic acid and halogenated pyrimidine derivatives is a common approach to form the C-C or C-N bonds needed.

Preparation of Pyrimidine Intermediate

- Pyrimidine rings are typically functionalized at the 2- and 4-positions with halogens (chlorine or bromine) to allow for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

- Starting materials such as 2,4-dichloropyrimidine or 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid esters are used.

- Amination at the 2-position with the indazole amine or other amines is performed under controlled conditions (e.g., heating in polar aprotic solvents) to form the 2-amino-pyrimidine intermediate.

Coupling of Indazole and Pyrimidine Units

- The key C-N bond formation between the indazole amine and the pyrimidine ring is achieved via nucleophilic aromatic substitution or palladium-catalyzed amination .

- Conditions typically involve heating with a base (e.g., DIPEA or potassium carbonate) in solvents like toluene, DMF, or dioxane.

- Palladium catalysts such as Pd2(dba)3 or Pd(dppf)Cl2 are used with appropriate ligands to facilitate coupling.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Halogenation | 1H-indazole | Iodination or bromination at 6-position | 6-Halo-1H-indazole |

| 2 | Suzuki Coupling | 6-Halo-1H-indazole + pyrimidine boronic acid | Pd catalyst, base, toluene or dioxane, 95-100°C | Indazole-pyrimidine intermediate |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | 2,4-dichloropyrimidine + amine (indazole or benzoic acid derivative) | Heating with base (DIPEA, K2CO3), polar solvent | Amino-substituted pyrimidine derivative |

| 4 | Ester Hydrolysis | Ester intermediate | LiOH in aqueous solution, mild temperature | Free benzoic acid derivative |

| 5 | Final Coupling | Amino-pyrimidine-indazole + 2-aminobenzoic acid or acid chloride | Amide coupling agents or direct substitution | 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid |

Research Findings and Optimization Notes

- Catalyst and ligand choice significantly affect yields and selectivity in coupling steps. Pd(dppf)Cl2 and Pd2(dba)3 with bulky phosphine ligands are preferred for amination reactions.

- Reaction temperature and time are critical; prolonged heating above 100 °C can lead to side reactions such as transesterification or decomposition.

- Hydrolysis of esters to acids is best performed under mild basic conditions to maintain product purity and avoid degradation.

- Purification typically involves recrystallization or chromatographic techniques to isolate the final acid with high purity.

Summary of Key Data

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C18H14N6O2 |

| Molecular Weight | 346.3 g/mol |

| CAS Number | 929007-69-2 |

| Typical Coupling Catalyst | Pd2(dba)3, Pd(dppf)Cl2 |

| Common Bases | DIPEA, K2CO3, LiOH |

| Solvents | Toluene, DMF, Dioxane, Water (for hydrolysis) |

| Reaction Temperature | 80–100 °C (coupling), room temp to 50 °C (hydrolysis) |

| Reaction Time | 6–20 hours (coupling) |

Chemical Reactions Analysis

Types of Reactions

2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound's structure allows it to interact with various biological targets, making it a candidate for developing novel therapeutic agents. The presence of both the indazole and pyrimidine rings suggests that it may exhibit significant biological activity, particularly in targeting various enzymes or receptors involved in disease processes.

Oncology

The compound has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific kinases or receptors that are critical for tumor growth and metastasis. For instance, studies have indicated that compounds with similar structures can effectively inhibit pathways associated with cancer cell proliferation.

Case Study: Kinase Inhibition

Research has shown that derivatives of indazole compounds can selectively inhibit certain kinases involved in cancer signaling pathways. For example, a study demonstrated that indazole derivatives effectively inhibited the activity of protein kinases associated with various cancers, leading to reduced cell viability and increased apoptosis in cancer cell lines .

Anti-inflammatory Properties

In addition to its anticancer applications, 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid has shown promise in treating inflammation-related diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Drug Development

The unique structural features of this compound allow for further derivatization to optimize pharmacokinetic properties. Researchers are exploring modifications that could enhance its efficacy and reduce potential side effects.

Potential Modifications

Modifications to the benzoic acid moiety or the indazole ring could lead to compounds with improved selectivity and potency against specific biological targets. This approach is crucial for developing targeted therapies that minimize off-target effects commonly associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs often share the pyrimidine-benzoic acid backbone but differ in substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison with 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid (CAS 1263283-37-9), a closely related compound from the provided evidence, and other hypothetical analogs.

Structural and Functional Differences

*Derived via structural analysis; exact formula may vary based on tautomerism and protonation states.

Research Findings and Implications

Target Compound: The indazole moiety is a known pharmacophore in kinase inhibitors (e.g., FDA-approved drugs like Entrectinib). The benzoic acid group improves solubility, critical for bioavailability, while the amino groups enable interactions with catalytic lysine residues in kinases.

Compared Compound (CAS 1263283-37-9): The bromo substituent increases molecular weight (316.11 g/mol vs. The hydroxy group introduces polarity, favoring aqueous environments and hydrogen-bonding interactions. This compound is likely utilized as a synthetic intermediate due to its reactive bromo group, enabling further derivatization.

Hypothetical Analogs :

- Pyrimidine-4-carboxylic acid derivatives : Substitutions with methyl or fluoro groups may alter metabolic stability and target affinity.

- Indazole-free analogs : Removal of the indazole could reduce kinase selectivity but improve off-target safety profiles.

Critical Analysis of Substituent Effects

- Indazole vs. Bromo/Hydroxy : Indazole’s planar structure and nitrogen-rich aromatic system enhance binding to hydrophobic kinase pockets, whereas bromo/hydroxy groups prioritize electrophilic reactivity and polarity.

- Amino Linkages: Both compounds utilize amino groups for connectivity, but the target compound’s dual amino-pyrimidine architecture may enable bidentate interactions with target proteins.

Biological Activity

Overview

The compound 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid is a complex organic molecule characterized by its unique structural features, which include an indazole moiety, a pyrimidine ring, and a benzoic acid functional group. This structural combination suggests significant potential for biological activity, particularly in the fields of oncology and inflammation-related diseases. The compound has been investigated for its ability to act as a scaffold for developing novel therapeutic agents, particularly targeting specific kinases and receptors involved in tumor growth and metastasis .

- Molecular Formula : C₁₈H₁₄N₆O₂

- Molecular Weight : 346.34 g/mol

- CAS Number : 929007-69-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The indazole and pyrimidine rings are known to enhance the binding affinity to these targets, potentially leading to the inhibition of tumor cell proliferation.

Anticancer Activity

Research has demonstrated that derivatives containing indazole structures exhibit potent anticancer properties. For instance, related compounds have shown significant inhibitory effects on various cancer cell lines, including:

- IC₅₀ values for FGFR1 inhibition were reported as low as 4.1 nM, indicating strong enzymatic activity .

- Compounds derived from similar scaffolds have shown IC₅₀ values ranging from 9.3 nM to over 25 μM against different cancer cell lines such as MCF-7 and HepG2 .

Comparative Analysis of Similar Compounds

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Pyrrolopyrimidines | JAK3 inhibitors | Anti-inflammatory |

| Phenyl Amino Pyrimidines | Protein kinase inhibitors | Cancer treatment |

| Indazole Derivatives | Diverse biological activities | Anti-cancer, antimicrobial |

This table highlights the potential of 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid to be developed into a selective inhibitor targeting specific pathways involved in tumorigenesis.

Case Studies

- Study on Indazole Derivatives : A study focusing on the synthesis and evaluation of indazole-containing compounds reported that certain derivatives exhibited significant antiproliferative activities against cancer cell lines such as KG1 (IC₅₀ = 25.3 nM) and SNU16 (IC₅₀ = 77.4 nM). The results indicated that modifications to the indazole structure could enhance biological efficacy .

- Clinical Evaluation : In clinical settings, compounds similar to 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid have been evaluated for their safety and efficacy in patients with specific mutations (e.g., BRAFV600). These studies demonstrated that such compounds could be well tolerated and exhibit notable antitumor activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-((1H-Indazol-6-yl)amino)pyrimidin-4-yl)amino)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of structurally similar pyrimidine-linked benzoic acid derivatives (e.g., ) often involves sequential nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling for amine-pyrimidine bond formation. For example, pyrimidin-4-yl intermediates can be reacted with 1H-indazol-6-amine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) in anhydrous DMF at 80–100°C . The benzoic acid moiety may be introduced via ester hydrolysis using NaOH/EtOH followed by acidification . Optimization includes monitoring reaction progress via TLC (Rf values as in ) and adjusting equivalents of reagents to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of HPLC (C18 column, acetonitrile/water gradient with 0.1% formic acid) and spectroscopic techniques. NMR (¹H/¹³C) should confirm the presence of indazole NH (~δ 12.5 ppm), pyrimidine protons (~δ 8.5–9.0 ppm), and benzoic acid COOH (~δ 13.0 ppm). IR spectroscopy can verify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) . Melting point analysis (e.g., ~139–140°C as in ) and elemental analysis (C, H, N) further validate purity.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology : Solubility can be tested in DMSO (commonly used for stock solutions), water (pH-dependent), and ethanol. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For benzoic acid derivatives, pH stability is critical; buffer solutions (e.g., ammonium acetate, pH 6.5 as in ) are recommended for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀). For kinase inhibitors (similar to ), test against recombinant vs. cell-based targets to distinguish direct inhibition from off-target effects . Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify assay reproducibility. Ensure consistent solvent controls (DMSO ≤0.1%) to avoid artifacts .

Q. What computational strategies are effective for predicting the binding mode of this compound to its putative targets?

- Methodology : Molecular docking (AutoDock Vina, Glide) using crystal structures of homologous targets (e.g., kinases with pyrimidine-binding domains). Molecular dynamics simulations (AMBER, GROMACS) can assess binding stability over 100 ns trajectories. QSAR models trained on indazole-pyrimidine derivatives (e.g., ) may predict substituent effects on potency . Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues).

Q. How can metabolic pathways and potential toxicity be investigated for this compound?

- Methodology : Use liver microsomes (human/rat) to identify Phase I metabolites (CYP450-mediated oxidation) and UPLC-QTOF-MS for structural elucidation. Toxicity screening should include Ames tests for mutagenicity and hERG inhibition assays (patch-clamp or FLIPR) for cardiac risk. For benzoic acid derivatives, monitor renal clearance and plasma protein binding (equilibrium dialysis) to predict pharmacokinetic liabilities .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Methodology : Synthesize analogs with systematic substitutions (e.g., indazole → benzimidazole in ; pyrimidine → triazine). Test against a panel of related targets (e.g., kinase isoforms) to map selectivity. Use Free-Wilson or Topliss decision trees to prioritize synthetic efforts. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodology : Investigate bioavailability (e.g., Caco-2 permeability, plasma stability) and tissue distribution (LC-MS/MS). Formulation adjustments (e.g., PEGylation for solubility) may improve in vivo exposure. Pharmacodynamic markers (e.g., target phosphorylation in tumor biopsies) can confirm mechanism engagement .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines for handling aromatic amines and carboxylic acids. Use fume hoods, nitrile gloves, and PPE. Store at –20°C in sealed containers under nitrogen to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralize benzoic acid with NaHCO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.